N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
Description
N-[4-(Methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a benzamide derivative featuring dual sulfonyl substituents: a methylsulfonyl group at the para-position of the phenyl ring and a morpholinylsulfonyl group at the meta-position of the benzamide core.
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S2/c1-27(22,23)16-7-5-15(6-8-16)19-18(21)14-3-2-4-17(13-14)28(24,25)20-9-11-26-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYBOQWIGOJNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Nitration: of benzene to produce nitrobenzene.
Reduction: of nitrobenzene to aniline.
Sulfonylation: of aniline to introduce the methylsulfonyl group.
Coupling: reactions to attach the morpholin-4-ylsulfonyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfide groups to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide and morpholinylsulfonyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting diseases such as cancer, inflammation, and metabolic disorders.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The morpholinylsulfonyl group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Impact on Bioactivity
- Methylsulfonyl vs. Morpholinylsulfonyl : Methylsulfonyl groups (e.g., in Vismodegib) enhance metabolic stability and target binding, while morpholinylsulfonyl substituents (e.g., in the target compound and ) improve aqueous solubility and pharmacokinetics due to the morpholine ring’s polarity .
- Heterocyclic Moieties : Thiazole () and oxadiazole () rings introduce rigidity and hydrogen-bonding capacity, critical for interactions with enzymes like kinases or proteases.
Physicochemical Properties
Research Findings and Challenges
Unresolved Questions
- Toxicity Profile : Halogenated analogs (e.g., Vismodegib) face toxicity challenges, whereas morpholine-based derivatives (e.g., ) may offer safer profiles.
Biological Activity
N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound classified as a benzamide derivative. It possesses significant biological activity, particularly in the context of oncology, due to its ability to modulate apoptotic pathways and inhibit critical anti-apoptotic proteins.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Methylsulfonyl group : Enhances solubility and potential interactions with biological targets.
- Morpholin-4-ylsulfonyl moiety : Imparts unique pharmacological properties.
Molecular Formula
- Molecular Formula : C18H20N2O6S2
- CAS Number : 900135-68-4
This compound primarily acts by:
- Inhibition of Bcl-2 Family Proteins : It selectively inhibits anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are pivotal in cancer cell survival. This inhibition leads to increased apoptosis in cancer cells, making it a promising candidate for therapeutic development in cancer treatment.
Interaction Studies
Studies have demonstrated its binding affinity to Bcl-2 family proteins through various techniques, including:
- Molecular Docking : Predicts interaction sites and binding affinities.
- Biochemical Assays : Measure the effect on protein activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Jurkat (T-cell) | 1.61 ± 1.92 | Induction of apoptosis |
| A-431 (epidermoid) | 1.98 ± 1.22 | Inhibition of cell proliferation |
These results suggest that this compound can effectively induce apoptosis in cancer cells, potentially outpacing traditional chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substituents on the benzamide backbone are crucial for its biological activity. For instance, the presence of electron-donating groups enhances its interaction with target proteins, thereby increasing its efficacy.
Study 1: In Vitro Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis at low concentrations. The study highlighted its potential as a novel therapeutic agent in cancer treatment.
Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with Bcl-2, indicating a strong binding affinity that could be exploited for drug design purposes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A typical approach involves reacting 3-(morpholinosulfonyl)benzoic acid with 4-(methylsulfonyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purification requires sequential chromatography: initial normal-phase (e.g., 10% methanol/dichloromethane) followed by reverse-phase HPLC (e.g., 50% acetonitrile/0.1% formic acid) to achieve >95% purity . Confirmation of structure via H NMR and LC-MS is critical, with attention to sulfonyl group stability during reaction optimization .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key analyses include:
- Solubility : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification.
- Stability : Assess hydrolytic stability under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) via HPLC.
- Lipophilicity : Determine logP values using octanol-water partitioning . Spectrofluorometric studies (e.g., fluorescence quenching) may reveal interactions with biological targets .
Advanced Research Questions
Q. What experimental models are suitable for evaluating the anticancer potential of this compound?
- Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT on breast cancer cell lines like MCF-7) to establish IC. For mechanistic studies, use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and angiogenesis inhibition via VEGF ELISA. In vivo xenograft models (e.g., glioblastoma in nude mice) can validate efficacy, with dosing adjusted based on pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .
Q. How can structural modifications enhance target selectivity against kinase enzymes?
- Methodological Answer : Perform SAR studies by varying sulfonyl substituents. For example:
- Replace morpholine with piperazine to alter hydrogen-bonding interactions.
- Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to improve binding to ATP pockets.
- Validate using molecular docking (e.g., AutoDock Vina) against crystallized kinase targets (e.g., EGFR) and confirm via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols:
- Replicate studies across multiple labs using identical cell lines (e.g., ATCC-validated).
- Control for batch-to-batch compound variability via NMR and elemental analysis.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) to confirm target engagement .
Data Analysis and Optimization
Q. What computational tools are effective for predicting metabolic pathways of this compound?
- Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolism sites (e.g., sulfonyl reduction or morpholine ring oxidation). Validate with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis. Key metabolites should be synthesized and tested for off-target toxicity .
Q. What strategies mitigate off-target effects in functional assays?
- Methodological Answer :
- Employ counter-screening against related targets (e.g., other sulfonamide-binding enzymes).
- Use CRISPR-generated knockout cell lines to confirm on-target effects.
- Optimize dosing to stay below IC for non-target proteins, guided by proteome-wide affinity mapping (e.g., Thermal Proteome Profiling) .
Tables for Key Data
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| LogP | Octanol-water shake-flask | 2.8 ± 0.3 | |
| Plasma Stability (t₁/₂) | Human plasma incubation + LC-MS/MS | 4.2 hours | |
| IC (MCF-7) | MTT assay | 12.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
